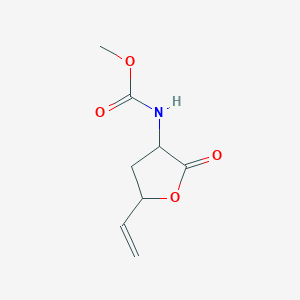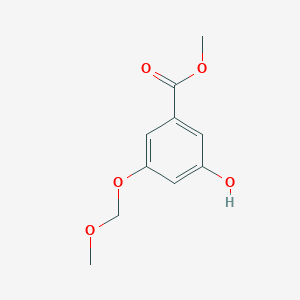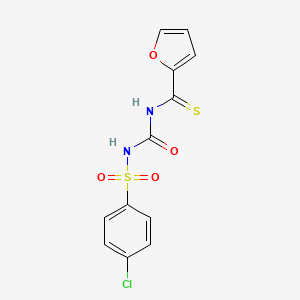
1,5-Diiodo-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diiodo-2,4-dimethoxybenzene: is an organic compound with the molecular formula C8H8I2O2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 5 positions, and two methoxy groups are substituted at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diiodo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,4-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of iodine and a suitable catalyst in an organic solvent .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diiodo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atoms or to modify the methoxy groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include deiodinated benzene derivatives and modified methoxy compounds.
Scientific Research Applications
1,5-Diiodo-2,4-dimethoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,5-diiodo-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation of these intermediates into final products .
Comparison with Similar Compounds
1,4-Diiodo-2,5-dimethoxybenzene: Similar structure but with different positions of iodine and methoxy groups.
1,2-Diiodo-4,5-dimethoxybenzene: Another isomer with iodine and methoxy groups at different positions.
1,2-Diiodo-4,5-dimethylbenzene: Similar compound with methyl groups instead of methoxy groups
Uniqueness: 1,5-Diiodo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iodine and methoxy groups at specific positions allows for unique interactions and applications in various fields of research .
Properties
CAS No. |
51560-17-9 |
|---|---|
Molecular Formula |
C8H8I2O2 |
Molecular Weight |
389.96 g/mol |
IUPAC Name |
1,5-diiodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
BKQPBNONSSCTEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1I)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


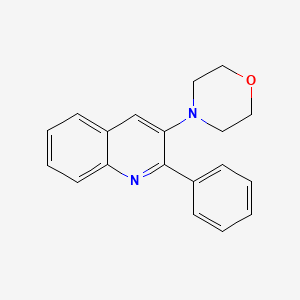
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
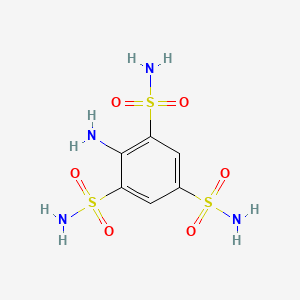
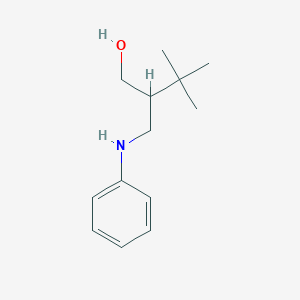
![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)
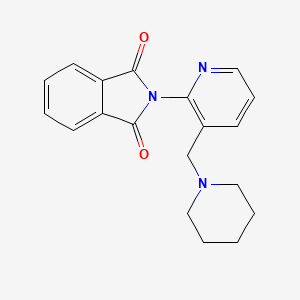

![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
